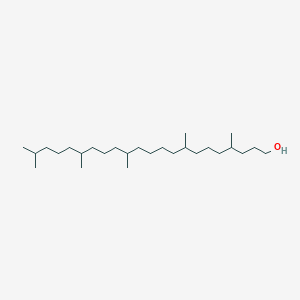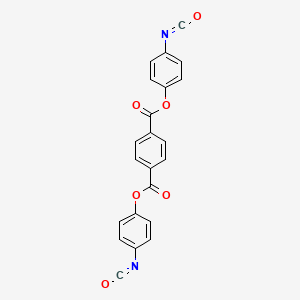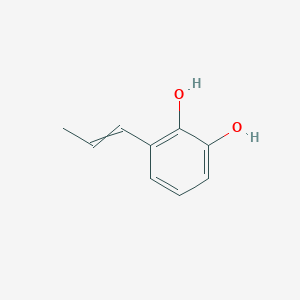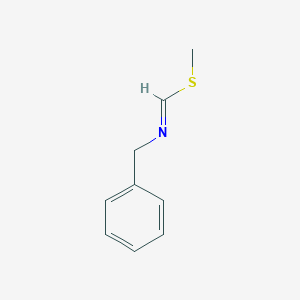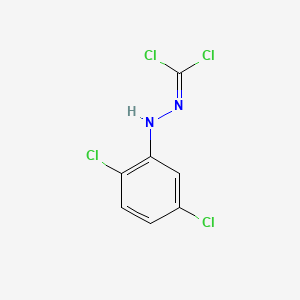
2,5-dichloro-N-(dichloromethylideneamino)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-N-(dichloromethylideneamino)aniline is an organic compound with the molecular formula C7H5Cl4N. It is a derivative of aniline, where the amino group is substituted with a dichloromethylideneamino group and the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions. This compound is a colorless solid that is insoluble in water and is primarily used in the production of dyes and pigments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dichloro-N-(dichloromethylideneamino)aniline can be synthesized through the hydrogenation of 1,4-dichloro-2-nitrobenzene . The reaction involves the reduction of the nitro group to an amino group, followed by the introduction of the dichloromethylideneamino group. The reaction conditions typically involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under elevated temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified through recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-N-(dichloromethylideneamino)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the dichloromethylideneamino group can yield the corresponding amine.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-N-(dichloromethylideneamino)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments, such as Pigment Yellow 10.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-(dichloromethylideneamino)aniline involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved in its action include oxidative stress and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,5-Dichloro-N-(dichloromethylideneamino)aniline can be compared with other dichloroaniline derivatives:
2,3-Dichloroaniline: Differing in the position of chlorine atoms, it has different reactivity and applications.
2,4-Dichloroaniline: Used in the production of herbicides and has different physical properties.
2,6-Dichloroaniline: Another isomer with distinct chemical behavior and uses.
3,4-Dichloroaniline: Used in the synthesis of dyes and pigments, similar to 2,5-dichloroaniline
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Eigenschaften
CAS-Nummer |
120380-39-4 |
|---|---|
Molekularformel |
C7H4Cl4N2 |
Molekulargewicht |
257.9 g/mol |
IUPAC-Name |
2,5-dichloro-N-(dichloromethylideneamino)aniline |
InChI |
InChI=1S/C7H4Cl4N2/c8-4-1-2-5(9)6(3-4)12-13-7(10)11/h1-3,12H |
InChI-Schlüssel |
OVTYGIBHJKLQPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)NN=C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


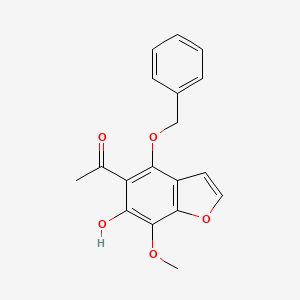
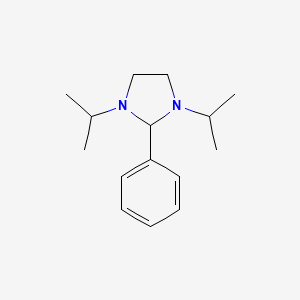
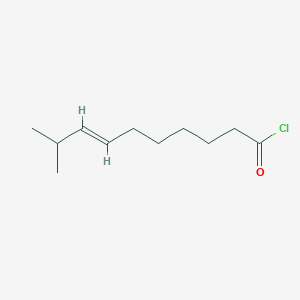
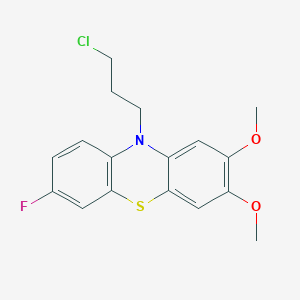
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine](/img/structure/B14292367.png)
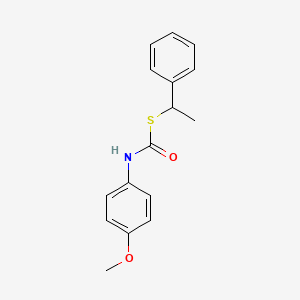



![N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine](/img/structure/B14292401.png)
